5-Methyl-2-pentylcyclohexan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 182.31 g/mol. It features a cyclohexanone structure, characterized by a cyclohexane ring with a ketone functional group at the first position and alkyl substituents at the second and fifth positions. This compound is notable for its unique structure, which includes a methyl group and a pentyl chain, contributing to its distinct physical and chemical properties.
Several synthesis methods have been explored for producing 5-Methyl-2-pentylcyclohexan-1-one:
5-Methyl-2-pentylcyclohexan-1-one has potential applications in various fields:
While specific interaction studies on 5-Methyl-2-pentylcyclohexan-1-one are sparse, compounds with similar structural characteristics often exhibit interesting interactions with enzymes and receptors. Understanding these interactions requires further research to establish binding affinities and mechanisms of action within biological systems.
Several compounds share structural similarities with 5-Methyl-2-pentylcyclohexan-1-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclohexanone | Simple ketone structure; widely used as a solvent and chemical intermediate. | |
| 5-Methylcyclohexanone | Contains a methyl group; used in fragrances and flavoring agents. | |
| 2-Pentylcyclohexanone | Similar carbon chain length; potential applications in the fragrance industry. | |
| 5-Pentylcyclohexanone | Close structural resemblance; used in organic synthesis and as an industrial solvent. |
Uniqueness: 5-Methyl-2-pentylcyclohexan-1-one stands out due to its specific combination of alkyl substituents on the cyclohexane ring, which may impart unique sensory properties compared to its analogs. This specificity could lead to distinct applications in flavor and fragrance formulations that are not achievable with simpler or more saturated compounds.
Cyclization reactions remain a cornerstone for constructing cyclohexanone frameworks. For 5-methyl-2-pentylcyclohexan-1-one, catalytic rearrangements and intramolecular cyclizations have shown promise.
A key industrial method involves the acid-catalyzed rearrangement of 3-toluoyl valerate. This process, optimized in patent literature, proceeds via a Claisen-like rearrangement mechanism. The reaction is conducted at 110°C in the presence of a palladium on charcoal catalyst, yielding 5-methyl-2-pentylcyclohexan-1-one alongside valeroyl-m-cresol (VMC) intermediates. Lower temperatures (100–130°C) compared to traditional methods (160°C) minimize side reactions, achieving >80% purity before downstream purification.
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Temperature | 160°C | 110°C |
| Catalyst | None | Pd/C (5% w/w) |
| Reaction Time | 6–8 h | 4–5 h |
| Yield (Crude Product) | 65–70% | 85–90% |
The use of isopropyl alcohol as a solvent in subsequent hydrogenation steps further enhances selectivity by stabilizing reactive intermediates.
Heterogeneous catalysis has emerged as a cornerstone technology for the selective introduction of methyl groups into organic compounds, offering significant advantages in terms of catalyst recovery, recyclability, and environmental sustainability [1] [2]. The structural modification of 5-Methyl-2-pentylcyclohexan-1-one through selective methyl group introduction represents a sophisticated challenge that requires precisely designed catalytic systems capable of achieving high selectivity while maintaining operational simplicity.
The development of palladium-silver alloy catalysts supported on magnetite-modified nitrogen-doped reduced graphene oxide (PdAg/Fe3O4/N-rGO) has demonstrated exceptional performance in selective methylation reactions [2]. These bimetallic systems exploit the synergistic effects between palladium and silver, where the strained palladium atoms in the alloy structure, combined with the graphene-derived support, prevent nanoparticle agglomeration and enhance catalytic activity. The magnetite component serves as a promoter, facilitating the selective methylation of aromatic substrates without unwanted hydrogenation reactions. Under optimized conditions at 140°C, these catalysts achieve selectivities of 90-97% for methylation reactions using formic acid as the methyl source [2].
Palladium catalysts supported on zinc-aluminum oxide (Pd/Zn(Al)O) represent another class of highly effective heterogeneous systems for selective methylation [3] [4]. The zinc vacancies formed by aluminum doping create highly active and stable palladium sites that provide excellent control over methylation selectivity. These catalysts demonstrate remarkable performance with methanol as the methylating agent, achieving 88-91% yields for the selective synthesis of N-methylated products under mild conditions [3]. The abundant basic sites on the Zn(Al)O support contribute to the formation of desired methylated products while suppressing over-methylation reactions.
Single-atom catalysts have revolutionized the field of heterogeneous catalysis by bridging the gap between homogeneous and heterogeneous systems [5] [6]. Iron single atoms dispersed on silica supports (Fe@SiO2) demonstrate unique geometric and electronic structures that enable efficient activation of carbon-hydrogen bonds without coke formation [5]. These catalysts exhibit extraordinary selectivity for ethylene production (52.7% at 1293 K) in methane activation reactions, highlighting their potential for selective methylation processes. The isolated iron atoms provide well-defined active sites that can be precisely tuned for specific transformations [5].
Rhodium complexes bearing pyridine-functionalized amidate ligands have shown remarkable efficiency in catalytic methylation reactions [7]. These systems achieve complete selectivity (>99% yield) and turnover frequencies up to 1200 h⁻¹, surpassing traditional phosphine-based palladium systems by one order of magnitude [7]. The enhanced stability towards air and moisture, combined with outstanding catalytic activity, makes these rhodium-based heterogeneous catalysts particularly attractive for industrial applications.
Molybdenum dioxo complexes (MoO2Cl2(bpy-tBu)) represent a unique class of photoactive metal oxo catalysts capable of direct photocatalytic carbon-hydrogen functionalization [8]. These systems exploit light energy to mediate carbon-hydrogen bond activation, with the limiting step involving reoxidation to the molybdenum dioxo species through a key chloride loss event [8]. The photocatalytic nature of these systems offers mild reaction conditions and high selectivity for specific methylation transformations.
| Catalyst System | Target Substrate | Methylation Source | Selectivity (%) | Reaction Temperature (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Palladium-Silver Alloy (PdAg/Fe3O4/N-rGO) | Aromatic Amines | Formic Acid | 90-97 | 140 | 1-5 |
| Palladium/Zinc-Aluminum Oxide (Pd/Zn(Al)O) | Primary Amines and Nitrobenzenes | Methanol | 88-91 | Room Temperature - 100 | 0.4 wt% |
| Rhodium Complex with Pyridine-Amidate Ligands | Ketones with α-Position | Trimethylsilyl Diazomethane | 85-98 | 25-80 | 5 |
| Molybdenum Dioxo Complex (MoO2Cl2(bpy-tBu)) | Arenes with C-H Bonds | N,N,N-Trimethylanilinium Salts | 99 | Room Temperature | 1-10 |
| Single-Atom Iron on Silica (Fe@SiO2) | Cyclohexanone Derivatives | Methane | 52.7 | 1020 | Single atoms |
The mechanochemical approach to carbon-hydrogen methylation represents an innovative solvent-free strategy that eliminates the need for external heating [9]. Rhodium-catalyzed carbon-hydrogen methylation under mechanochemical conditions demonstrates excellent functional-group compatibility and significantly shorter reaction times compared to solution-based protocols [9]. This methodology proves particularly effective for late-stage methylation of biologically active compounds, offering a sustainable and efficient alternative to traditional approaches.
Phase-transfer catalysis has established itself as one of the most powerful and versatile methods in asymmetric synthesis, offering exceptional control over stereochemistry while operating under mild, environmentally benign conditions [10] [11] [12]. The application of chiral phase-transfer catalysts to the structural modification of 5-Methyl-2-pentylcyclohexan-1-one provides access to enantiomerically enriched products through precisely controlled asymmetric transformations.
Cinchona alkaloid-derived quaternary ammonium salts represent the most privileged class of chiral phase-transfer catalysts, offering exceptional enantioselectivity in a broad range of asymmetric transformations [10] [13] [14]. These catalysts exploit the inherent chirality of the quinidine, quinine, cinchonine, and cinchonidine frameworks to create well-defined chiral ion pairs that undergo highly stereoselective reactions with electrophiles [10]. The pseudo-enantiomeric relationship between quinidine/cinchonine and quinine/cinchonidine pairs provides complementary enantioselectivity, enabling access to both enantiomers of target products [15].
The development of doubly quaternized cinchona alkaloids has marked a significant advancement in phase-transfer catalysis, providing substantial improvements in both enantioselectivity and reaction rates [16]. These novel N,N-disubstituted systems achieve remarkable performance in intramolecular spirocyclization reactions, with catalyst loadings as low as 0.3 mol% under mild conditions [16]. The enhanced efficiency results from the additional quaternary center, which provides improved catalyst-substrate interactions and enhanced stereochemical control.
Maruoka-type binaphthyl-based quaternary ammonium salt catalysts have emerged as highly efficient alternatives to cinchona alkaloid systems [17] [12]. These catalysts feature the inherent axial chirality of the binaphthyl framework, providing a rigid chiral environment that enables precise control over asymmetric transformations [17]. The systematic development of these catalysts has led to remarkable achievements in asymmetric carbon-carbon bond formation, including α-alkylations, Michael additions, and Mannich reactions with enantioselectivities routinely exceeding 90% [17].
Bifunctional phase-transfer catalysts incorporating both quaternary ammonium centers and hydrogen-bonding motifs have revolutionized the field by providing dual-mode activation [18] [13]. Urea-containing quaternary ammonium salts derived from trans-1,2-cyclohexanediamine demonstrate exceptional performance in asymmetric Michael additions and aldol-initiated cascade reactions [13]. These hybrid catalysts achieve enantiomeric ratios up to 95:5 under mild conditions at room temperature, highlighting the power of cooperative catalysis in asymmetric synthesis [13].
The design of chiral phosphonium salt-based phase-transfer catalysts has opened new avenues for asymmetric transformations previously inaccessible to traditional ammonium systems [12]. Bifunctional phosphonium salts enable base-free conditions for α-sulfanylation reactions, requiring only 0.1 mol% catalyst loading to achieve high yields and excellent enantioselectivities [12]. The unique electronic properties of phosphorus centers provide enhanced reactivity and selectivity compared to nitrogen-based analogs.
| Catalyst Type | Chiral Backbone | Reaction Type | Enantioselectivity (% ee) | Catalyst Loading (mol%) | Reaction Conditions |
|---|---|---|---|---|---|
| Cinchona Alkaloid Quaternary Ammonium Salts | Quinidine/Cinchonine | α-Alkylation of Amino Acids | 97-99 | 1-10 | Biphasic, Room Temperature |
| Doubly Quaternized Cinchona Alkaloids | N,N-Disubstituted Cinchona | Spirocyclization Reactions | 85-95 | 0.3-1 | Mild, Ambient Pressure |
| Maruoka-Type Binaphthyl Catalysts | Binaphthyl Framework | α-Heterofunctionalization | 90-99 | 1-5 | Water-Rich, Base-Free |
| Urea-Quaternary Ammonium Hybrids | trans-1,2-Cyclohexanediamine | Michael Addition/Aldol Reactions | 90-95 | 5-10 | Room Temperature, Mild Base |
| Bifunctional Phosphonium Salts | Chiral Phosphorus Center | α-Sulfanylation | 88-97 | 0.1 | Ambient Pressure, Additive-Free |
The mechanistic foundation of asymmetric phase-transfer catalysis relies on the formation of chiral ion pairs between the cationic catalyst and anionic nucleophiles [12] [19]. The generally accepted mechanism involves deprotonation of acidic substrates by an inorganic base in the aqueous phase, followed by extraction of the resulting anion into the organic phase as a chiral ion pair with the phase-transfer catalyst [19]. The stereochemical outcome is determined by the spatial arrangement within this chiral ion pair, which controls the facial selectivity of subsequent reactions with electrophiles [12].
Contemporary applications of asymmetric phase-transfer catalysis have demonstrated remarkable versatility in the synthesis of pharmaceutically relevant compounds [20]. The operational simplicity, mild reaction conditions, and environmental compatibility make these methods particularly attractive for large-scale industrial applications [20]. The use of water as a solvent, heavy transition metal-free conditions, and low energy consumption due to room temperature operation align perfectly with the principles of green chemistry [21].
The development of recyclable phase-transfer catalysts has addressed sustainability concerns while maintaining high catalytic performance [21]. These systems can be used for at least 10 reaction cycles without significant loss of enantioselectivity or yield, making them economically viable for industrial processes [21]. The enhanced reactivity of anions in the organic phase and increased reaction rates further contribute to the practical advantages of phase-transfer catalysis.
Photoredox catalysis has emerged as a transformative methodology for carbon-hydrogen bond functionalization, enabling selective activation and modification of otherwise unreactive bonds under mild conditions using visible light as the energy source [22] [23] [24]. The application of photoredox strategies to the activation of carbon-hydrogen bonds at the 5-position of cyclohexanone derivatives represents a particularly challenging and valuable transformation that requires precise control over regioselectivity and reaction conditions.
Ruthenium-based photoredox catalysts, particularly tris-(2,2'-bipyridyl)ruthenium complexes [Ru(bpy)3]²⁺, have established themselves as benchmark systems for photocatalytic carbon-hydrogen functionalization [24] [25]. These complexes exhibit exceptional photophysical properties, including strong visible light absorption at 452 nm and extended triplet excited state lifetimes of approximately 1100 nanoseconds [24]. The long-lived triplet excited state provides sufficient time for electron-transfer pathways to occur, enabling both oxidative and reductive activation of substrates through single-electron transfer processes [24].
The mechanism of ruthenium photoredox catalysis involves initial photoexcitation to generate a metal-to-ligand charge transfer state, followed by intersystem crossing to the triplet excited state [24]. This photoexcited species exhibits enhanced both oxidizing and reducing capabilities compared to the ground state, with oxidation potentials of +1.29 V and reduction potentials of -1.33 V versus the saturated calomel electrode [24]. These redox properties enable activation of carbon-hydrogen bonds through hydrogen atom transfer or single-electron oxidation pathways.
Organic photoredox catalysts have gained increasing attention due to their environmental compatibility and often superior redox windows compared to metal-based systems [26] [27]. The carbazole-based catalyst 4CzIPN demonstrates remarkable efficiency in photocatalytic transformations, operating through singlet excited states with lifetimes of 10-50 nanoseconds [27]. Despite shorter lifetimes compared to ruthenium systems, organic photocatalysts offer larger redox windows and can access transformations that are thermodynamically inaccessible to metal-based catalysts [27].
Acridinium-based photocatalysts, particularly 9-mesityl acridinium derivatives, have shown exceptional performance in challenging carbon-hydrogen activation reactions [28]. The [tBu2MesAcr]⁺ catalyst exhibits extraordinarily high oxidation potentials (+2.06 V versus SCE), enabling the oxidative activation of strong carbon-hydrogen bonds that are inaccessible to other photocatalytic systems [28]. This catalyst has demonstrated remarkable efficiency in the activation of bicyclo[1.1.0]butanes and subsequent functionalization reactions [28].
The xanthene dye Eosin Y represents a readily available and highly efficient organic photocatalyst for direct hydrogen atom transfer processes [29]. This catalyst exploits visible light energy to trigger homolytic cleavage of aliphatic carbon-hydrogen bonds, enabling selective elaboration through judicious choice of reaction conditions and additives [29]. The versatility of Eosin Y in hydrogen atom transfer reactions makes it particularly valuable for the selective functionalization of cyclohexanone derivatives at specific positions [29].
| Photocatalyst | Absorption Maximum (nm) | Excited State Lifetime (ns) | Oxidation Potential (V vs SCE) | Reduction Potential (V vs SCE) | Typical Substrates | Reaction Yield (%) |
|---|---|---|---|---|---|---|
| Ruthenium Tris-bipyridyl [Ru(bpy)3]²⁺ | 452 | 1100 | +1.29 | -1.33 | Arenes, Heterocycles | 70-95 |
| 4CzIPN (Organic Carbazole) | 380-500 | 10-50 | +1.35 | -1.21 | Alkenes, Ketones | 60-90 |
| 9-Mesityl Acridinium [tBu2MesAcr]⁺ | 456 | 100-1000 | +2.06 | -0.57 | Bicyclobutanes | 45-85 |
| Eosin Y (Xanthene Dye) | 539 | 10-50 | +0.83 | -1.06 | Aliphatic C-H bonds | 50-80 |
| Molybdenum Dioxo Complex | 400-600 | 500-2000 | +1.8 | -0.8 | Aromatic C-H bonds | 65-88 |
Enantioselective photoredox catalysis has reached new heights with the development of cobaltaphotoredox systems that merge organic photoredox catalysis with enantioselective cobalt-catalyzed carbon-hydrogen activation [30]. These dual catalytic systems enable regio- and stereoselective functionalization of indoles with enantioselectivities up to 99%, demonstrating the potential for combining photoredox activation with asymmetric catalysis [30]. The robustness of these systems has been demonstrated through continuous flow applications, providing straightforward access to both central and axially chiral molecules [30].
The scope of photoredox-catalyzed carbon-hydrogen functionalization extends to challenging transformations such as the selective functionalization of 5-methylcytosine [26]. Xanthone-photosensitized processes enable introduction of functional groups at specific carbon-hydrogen bonds in methylated nucleotides, highlighting the precision achievable through photocatalytic methods [26]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance.
Direct photocatalytic hydrogen atom transfer (d-HAT) represents a particularly powerful approach for aliphatic carbon-hydrogen bond elaboration [29]. This methodology exploits photocatalysts to trigger homolytic cleavage of carbon-hydrogen bonds, enabling selective functionalization through careful control of reaction conditions and choice of hydrogen abstractors [29]. The processes typically proceed under mild conditions with visible light, making them attractive for synthetic applications requiring functional group compatibility [29].
Combined photoredox and transition metal catalysis has emerged as a powerful strategy for achieving transformations that would be difficult or impossible with either catalytic system alone [31]. The merger of carbon-hydrogen activation and visible-light-induced photocatalysis provides complementary modes of action, enabling access to complex molecular structures through sustainable synthetic routes [31]. These dual catalytic systems follow the requirements of environmentally friendly chemistry while maintaining high efficiency and selectivity [31].